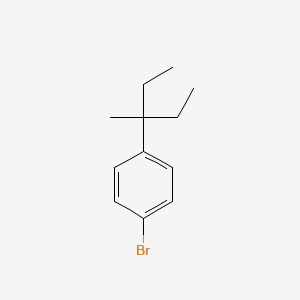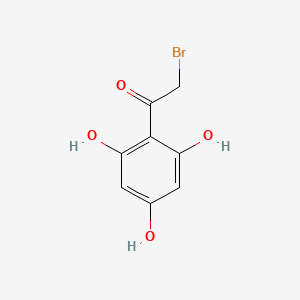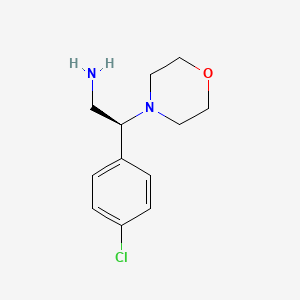
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group at the 6-position of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative, followed by cyclization with a hydrazine derivative to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. Rhodium-catalyzed C-H functionalization has been reported as an effective method for synthesizing similar compounds, providing a straightforward route to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:
Uniqueness
The uniqueness of 2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the presence of both pyrazole and pyridine rings make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H6F3N3 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-1-2-6(14-8)7-4-5-13-15-7/h1-5H,(H,13,15) |
Clave InChI |
MNTYJSDEZADVSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)





![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)



